Cas no 1934852-80-8 (6-Vinyl-1H-pyrrolo[3,2-b]pyridine)
![6-Vinyl-1H-pyrrolo[3,2-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1934852-80-8x500.png)
6-Vinyl-1H-pyrrolo[3,2-b]pyridine 化学的及び物理的性質
名前と識別子
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- 6-Vinyl-1H-pyrrolo[3,2-b]pyridine
- 6-ethenyl-1H-pyrrolo[3,2-b]pyridine
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- MDL: MFCD22188259
- インチ: 1S/C9H8N2/c1-2-7-5-9-8(11-6-7)3-4-10-9/h2-6,10H,1H2
- InChIKey: MUXHAZTVGDZQFM-UHFFFAOYSA-N
- ほほえんだ: N1C=CC2=C1C=C(C=C)C=N2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 156
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-Vinyl-1H-pyrrolo[3,2-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 196981-2.500g |
6-Vinyl-1H-pyrrolo[3,2-b]pyridine, 95% |
1934852-80-8 | 95% | 2.500g |
$1898.00 | 2023-09-07 |
6-Vinyl-1H-pyrrolo[3,2-b]pyridine 関連文献
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
6-Vinyl-1H-pyrrolo[3,2-b]pyridineに関する追加情報
6-Vinyl-1H-pyrrolo[3,2-b]pyridine: A Comprehensive Overview
6-Vinyl-1H-pyrrolo[3,2-b]pyridine is a fascinating compound with the CAS number 1934852-80-8, belonging to the class of heterocyclic aromatic compounds. This molecule has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural features and potential applications. The compound is characterized by a pyrrolopyridine framework, which combines the properties of both pyrrole and pyridine rings, making it a versatile building block for various chemical transformations.
The pyrrolo[3,2-b]pyridine core of this compound is known for its aromaticity and electronic properties, which are highly desirable in drug design and optoelectronic materials. The presence of the vinyl group at the 6-position introduces additional functionality, enhancing the compound's reactivity and versatility. Recent studies have explored the use of 6-vinyl-1H-pyrrolo[3,2-b]pyridine in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors, where its electronic properties play a crucial role.
One of the most promising applications of 6-vinyl-1H-pyrrolo[3,2-b]pyridine lies in its potential as a precursor for bioactive molecules. Researchers have demonstrated that this compound can undergo various reactions, including cycloadditions and cross-couplings, to form complex structures with therapeutic potential. For instance, its derivatives have shown activity against certain enzymes and receptors, making it a valuable lead compound in drug discovery.
In terms of synthesis, 6-vinyl-1H-pyrrolo[3,2-b]pyridine can be prepared through a variety of methods, including cyclization reactions of appropriately substituted precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. These developments have further cemented its position as an important intermediate in organic synthesis.
The electronic properties of 6-vinyl-1H-pyrrolo[3,2-b]pyridine make it an attractive candidate for use in organic electronics. Its ability to act as both an electron donor and acceptor in molecular systems has been leveraged in the development of new materials for energy storage and conversion. For example, derivatives of this compound have been incorporated into dye-sensitized solar cells (DSSCs), where they contribute to improved charge transport properties.
From a structural standpoint, the vinyl group at position 6 introduces steric and electronic effects that influence the compound's reactivity and stability. This feature has been exploited in various chemical transformations, including polymerization reactions, where it serves as a key functional group for building polymeric materials with tailored properties.
In conclusion, 6-vinyl-1H-pyrrolo[3,2-b]pyridine is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique combination of structural features and electronic properties continues to drive innovative research efforts, positioning it as a key player in the development of new materials and therapies.
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